molecular formula C11H6ClNO B3259465 2-Chlorobenzofuro[2,3-b]pyridine CAS No. 31874-87-0

2-Chlorobenzofuro[2,3-b]pyridine

Cat. No.: B3259465
CAS No.: 31874-87-0
M. Wt: 203.62 g/mol
InChI Key: DVNXIHPAAAXBOV-UHFFFAOYSA-N
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Description

2-Chlorobenzofuro[2,3-b]pyridine is a heterocyclic compound that belongs to the class of benzofuro[2,3-b]pyridines. It is characterized by the presence of a chlorine atom at the second position of the benzofuro[2,3-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzofuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methyl 2-(chloromethyl)-3-furoate and salicylonitriles. The reaction is conducted in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) solution at 60°C, producing methyl 2-[(cyanophenoxy)methyl]-3-furoates. These intermediates are then heated with tert-butoxide (t-BuOK) in DMF solution at 65°C to yield the desired benzofuro[2,3-b]pyridine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzofuro[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions to modify its electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    Cyclization Reactions: Cyclization can be facilitated by using catalysts such as palladium or copper salts.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzofuro[2,3-b]pyridine derivatives, while cyclization reactions can produce polycyclic heterocycles .

Scientific Research Applications

2-Chlorobenzofuro[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chlorobenzofuro[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown strong binding affinities to enzymes and receptors involved in cancer cell proliferation, such as the serine/threonine kinase AKT1 and estrogen receptor alpha (ERα). These interactions disrupt key cellular signaling pathways, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-chloro-[1]benzofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO/c12-10-6-5-8-7-3-1-2-4-9(7)14-11(8)13-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNXIHPAAAXBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-chloro-3-(2-methoxyphenyl)pyridin-2-amine (4.0 g, 17.04 mmol) was dissolved in glacial acetic acid (100 mL) and concentrated sulfuric acid (1 mL). A solution of t-butylnitrite (6.1 mL, 51.2 mmol) in 6 mL of acetic acid was added drop wise and stirred for 30 minutes. The reaction mixture was concentrated under reduced pressure, dissolved in methylene chloride. The reaction mixture neutralized by saturated aq. NaHCO3 solution and the organic phase was separated from the aqueous phase. The aqueous phase extracted with methylene chloride and the combined organic layers was dried over sodium sulfate, concentrated and the residue was purified by silica column using hexanes and ethyl acetate as eluent to give 1.85 g of title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
6.1 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorobenzofuro[2,3-b]pyridine
Reactant of Route 2
2-Chlorobenzofuro[2,3-b]pyridine
Reactant of Route 3
2-Chlorobenzofuro[2,3-b]pyridine
Reactant of Route 4
2-Chlorobenzofuro[2,3-b]pyridine
Reactant of Route 5
2-Chlorobenzofuro[2,3-b]pyridine
Reactant of Route 6
2-Chlorobenzofuro[2,3-b]pyridine

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